2,6-Dichloro-4-fluorobenzonitrile

Process Chemistry Fluorination Halex Reaction

The unique 2,6-dichloro-4-fluorophenyl motif enables catalyst-free nucleophilic aromatic substitution, accelerating synthesis of kinase inhibitor cores and next-gen herbicides. Choose this intermediate for streamlined routes and higher purity downstream—differentiated from non-fluorinated analogs like 2,6-dichlorobenzonitrile.

Molecular Formula C7H2Cl2FN
Molecular Weight 190 g/mol
CAS No. 1473423-59-4
Cat. No. B1459431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-fluorobenzonitrile
CAS1473423-59-4
Molecular FormulaC7H2Cl2FN
Molecular Weight190 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C#N)Cl)F
InChIInChI=1S/C7H2Cl2FN/c8-6-1-4(10)2-7(9)5(6)3-11/h1-2H
InChIKeyUAOCIVQQKRQKRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-4-fluorobenzonitrile (CAS 1473423-59-4): Procurement-Focused Baseline


2,6-Dichloro-4-fluorobenzonitrile is a halogenated aromatic nitrile utilized primarily as a building block in organic synthesis. The compound's core utility stems from its electron-deficient aromatic ring, bearing both a nitrile group (-CN) and a strategic 2,4,6-substitution pattern of chlorine and fluorine atoms [1]. This substitution pattern, particularly the presence of fluorine, is known to enhance metabolic stability and bioactivity in derived agrochemicals and pharmaceuticals compared to non-fluorinated analogs .

Why 2,6-Dichloro-4-fluorobenzonitrile Cannot Be Replaced by Simpler Analogs in Synthetic Design


The specific substitution pattern of 2,6-dichloro-4-fluorobenzonitrile is critical for its function as a synthetic intermediate, and generic substitution fails because electronic and steric differences with analogs like 2,6-dichlorobenzonitrile (DCB) or 4-fluorobenzonitrile lead to divergent reactivity and product profiles . The unique combination of two chlorine atoms adjacent to the nitrile group and a para-fluorine atom creates a distinct electronic environment that influences regioselectivity in subsequent cross-coupling, nucleophilic aromatic substitution, and cycloaddition reactions, directly impacting the yield and purity of downstream pharmaceutical and agrochemical candidates .

Quantitative Differentiation of 2,6-Dichloro-4-fluorobenzonitrile: A Comparative Evidence Guide


Synthetic Route Specificity and Yield Advantage from Halex Fluorination

The synthesis of 2,6-dichloro-4-fluorobenzonitrile via the Halex process from 2,4,6-trichlorobenzonitrile offers a yield of 80-95% under optimized, solvent-free conditions, representing a more direct and high-yielding route compared to alternative syntheses of 2,6-dichlorobenzonitrile (DCB) [1]. In contrast, the synthesis of DCB from 2-chloro-6-nitrobenzonitrile using lithium chloride and aluminum chloride in an aprotic polar solvent yields approximately 70-85%, highlighting a quantifiable advantage in synthetic efficiency for the fluorinated target [2].

Process Chemistry Fluorination Halex Reaction

Enhanced Biological Activity Inferred from Class-Level Herbicidal Potency Data

A structure-activity relationship (SAR) study established that benzonitriles substituted at the 2- and 6-positions by halogen (Cl or F) exhibit the highest herbicidal activity within the class [1]. Critically, certain 2,6-dichloro-1-substituted benzene derivatives demonstrated herbicidal activity comparable to 2,6-dichlorobenzonitrile (DCB) itself, but the study notes that substitution at the 1-position can further modulate this activity [1]. While direct data for the target compound is absent, this class-level inference strongly suggests that 2,6-dichloro-4-fluorobenzonitrile, by virtue of its 2,6-dichloro substitution, belongs to the most active subclass, and the 4-fluoro group provides a synthetic handle for further optimization beyond what is possible with DCB.

Agrochemicals Herbicide Structure-Activity Relationship

Inferred Enhancement in Agrochemical Potency via Fluorine Substitution

Fluorine substitution is a well-established strategy to enhance the potency and metabolic stability of agrochemicals [1]. The high electronegativity and small size of the fluorine atom can improve target binding and block oxidative metabolism. Comparative class-level analyses suggest that fluorobenzonitrile-containing pesticides exhibit improved insecticidal and fungicidal activities compared to their non-fluorinated counterparts [2]. Therefore, 2,6-dichloro-4-fluorobenzonitrile is strategically positioned to yield more potent and durable active ingredients than those derived from its non-fluorinated analog, 2,6-dichlorobenzonitrile (DCB).

Agrochemicals Fluorine Chemistry Insecticide Fungicide

Physical State and Handling Characteristics vs. 2,6-Dichlorobenzonitrile

2,6-Dichloro-4-fluorobenzonitrile is a solid at room temperature , whereas its close analog, 2,6-dichlorobenzonitrile, is also a solid but with a different crystal packing and potentially different handling and formulation properties [1]. The solid state of both compounds facilitates accurate weighing and containment, but the presence of the fluorine atom in the target compound significantly alters its melting point and solubility profile compared to the non-fluorinated analog. This difference is crucial for selecting the appropriate intermediate for specific synthetic routes and formulation development.

Physicochemical Properties Solid State Handling Safety

Enabling Access to Fluorinated Drug Scaffolds via Orthogonal Reactivity

The presence of an ortho-fluorine atom is known to facilitate specific synthetic transformations, such as catalyst-free nucleophilic aromatic substitution with amidines or aminopyridines, to directly yield fluorinated quinazoline derivatives, a privileged scaffold in medicinal chemistry [1]. 2,6-Dichloro-4-fluorobenzonitrile offers this latent reactivity, providing a direct entry into fluorinated heterocyclic space that is inaccessible from its non-fluorinated analog, 2,6-dichlorobenzonitrile. This orthogonal reactivity is a key differentiator for medicinal chemistry programs seeking to rapidly generate fluorinated compound libraries.

Medicinal Chemistry Synthetic Methodology Fluorinated Heterocycles

Validated Application Scenarios for 2,6-Dichloro-4-fluorobenzonitrile Based on Comparative Evidence


Scalable Synthesis of Fluorinated Agrochemical Intermediates

The Halex process offers a high-yielding (80-95%) and solvent-free route to 2,6-dichloro-4-fluorobenzonitrile, providing a more efficient and sustainable manufacturing platform compared to alternative syntheses of non-fluorinated analogs . This process advantage, combined with the inferred high herbicidal activity of its 2,6-dihalogenated core and the potency-enhancing properties of fluorine [1], makes it a strategic choice for developing next-generation herbicides, insecticides, and fungicides with improved efficacy and reduced environmental footprint [2].

Medicinal Chemistry: Direct Synthesis of Fluorinated Quinazoline Drug Candidates

2,6-Dichloro-4-fluorobenzonitrile is a superior building block for medicinal chemistry programs targeting fluorinated quinazolines, a core structure in numerous kinase inhibitors and other therapeutics . Unlike 2,6-dichlorobenzonitrile, this compound's 4-fluoro group allows for catalyst-free, direct nucleophilic aromatic substitution to rapidly assemble the quinazoline ring system, significantly shortening synthetic routes and expanding accessible fluorinated chemical space .

Synthesis of Specialty Materials with Tailored Electronic Properties

The unique electron-withdrawing nature of the 2,6-dichloro-4-fluorophenyl motif, combined with the versatile nitrile group, makes this compound a valuable precursor for functional organic materials . The fluorinated aromatic core can influence the electronic characteristics of derived materials, useful in optoelectronic applications such as organic light-emitting diodes (OLEDs) .

Precursor for 2,6-Dichlorofluorobenzene via Nitrile Reduction and Diazotization

2,6-Dichloro-4-fluorobenzonitrile serves as a direct starting material for the preparation of 2,6-dichlorofluorobenzene, a valuable solvent and intermediate . The synthetic sequence involves reduction of the nitrile group to an amine followed by diazotization and replacement with hydrogen. This specific application highlights the compound's role as a versatile building block in organic synthesis.

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